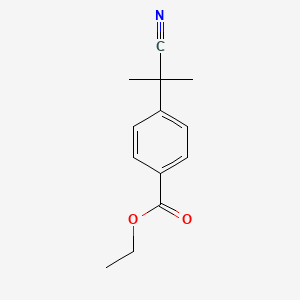![molecular formula C9H9NO3 B11718188 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their self-curing properties, high glass transition temperature, and exceptional thermal stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through various methods. One common approach involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions . This catalyst-free reaction yields 1,2-dihydroquinolines and 2,3-dihydropyrroles in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthesis are often emphasized in the production of benzoxazines . The use of bio-based raw materials and catalysts, such as citric acid, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions, particularly with sulfur ylides, lead to the formation of 1,2-dihydroquinolines and 2,3-dihydropyrroles.
Common Reagents and Conditions
Sulfur Ylides: Used in catalyst-free annulations to form dihydroquinolines and dihydropyrroles.
Citric Acid: Employed as a bio-based catalyst in eco-friendly synthesis.
Major Products Formed
1,2-Dihydroquinolines: Formed through annulation reactions with sulfur ylides.
2,3-Dihydropyrroles: Another major product from annulation reactions with sulfur ylides.
Scientific Research Applications
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. For instance, as a progesterone receptor antagonist, it binds to the progesterone receptor, inhibiting its activity and thereby modulating hormone-related processes . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of effects.
Comparison with Similar Compounds
Similar Compounds
6-Aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones: These compounds are also progesterone receptor antagonists with high selectivity.
2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another benzoxazine derivative with distinct properties.
Uniqueness
8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
8-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H9NO3/c1-12-7-4-2-3-6-5-13-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
KXSGMRBDCXPNNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)



![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)

![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)




![Methyl 6-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11718176.png)
![3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11718177.png)
![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)
